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Compound of Interest

Compound Name:
2-Cyclopropylthiazole-5-

carbaldehyde

Cat. No.: B1419549 Get Quote

An In-Depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde

Introduction
2-Cyclopropylthiazole-5-carbaldehyde is a heterocyclic organic compound featuring a

thiazole ring substituted with a cyclopropyl group at the 2-position and an aldehyde group at

the 5-position. This unique combination of functional groups makes it a valuable and versatile

building block in synthetic organic chemistry, particularly within the realm of medicinal

chemistry and drug development. The thiazole core is a prominent scaffold in numerous

biologically active compounds, and the presence of the reactive aldehyde and the

conformationally constrained cyclopropyl group allows for diverse chemical modifications to

explore structure-activity relationships (SAR). This guide provides a comprehensive overview of

its core physical, chemical, and spectroscopic properties, alongside practical insights into its

handling, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties
The fundamental properties of 2-Cyclopropylthiazole-5-carbaldehyde are crucial for its

application in experimental settings, influencing everything from solvent selection to reaction

conditions and storage. These properties are summarized below.
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Property Value Source

CAS Number 877385-86-9 [1][2][3][4][5]

Molecular Formula C₇H₇NOS [1][3][5]

Molecular Weight 153.20 g/mol [1][3][5][6]

Appearance Solid (Yellow to light brown) [3]

Purity Typically ≥95% [3][5]

Predicted Density 1.370 ± 0.06 g/cm³

Predicted Boiling Point 278.5 ± 13.0 °C [1]

Predicted pKa 1.66 ± 0.10 [1]

Below is the chemical structure of the molecule.

Caption: Molecular Structure of 2-Cyclopropylthiazole-5-carbaldehyde.

Spectroscopic Profile: A Guide to Structural
Verification
Confirming the identity and purity of 2-Cyclopropylthiazole-5-carbaldehyde is typically

achieved through a combination of spectroscopic methods. While actual spectra are

instrument-dependent, the expected profile for each technique can be predicted based on the

molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm). Its significant

deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of

the carbonyl group.

Thiazole Proton (-CH-): A singlet corresponding to the proton at the C4 position of the

thiazole ring, typically appearing in the aromatic region (δ 7.5-8.5 ppm).
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Cyclopropyl Protons (-CH-CH₂-): A complex set of multiplets in the upfield region (δ 0.8-

2.5 ppm). The methine proton attached to the thiazole ring will be the most downfield of

this group, with the four methylene protons displaying complex splitting patterns due to

geminal and cis/trans vicinal coupling.

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

Carbonyl Carbon (-CHO): A highly deshielded signal around δ 180-190 ppm.

Thiazole Carbons: Three distinct signals for the C2, C4, and C5 carbons. The C2 carbon

(attached to the cyclopropyl group and nitrogen) and C5 carbon (attached to the aldehyde)

will be significantly downfield compared to the C4 carbon.

Cyclopropyl Carbons: Signals for the methine and methylene carbons will appear in the

upfield region (typically δ 5-20 ppm).

2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional

groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-

1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H

bond, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹.

C=N and C=C Stretches (Thiazole Ring): Medium to weak absorption bands in the 1400-

1600 cm⁻¹ region are indicative of the thiazole ring system.

C-H Stretches (Cyclopropyl and Aromatic): Absorptions just above 3000 cm⁻¹ correspond to

the C-H bonds of the thiazole and cyclopropyl rings.

3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular

weight and fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak

corresponding to the molecular weight of the compound (m/z = 153.02).
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Key Fragmentation: Common fragmentation pathways may include the loss of the aldehyde

group (-CHO), the cyclopropyl group (-C₃H₅), or cleavage of the thiazole ring, providing

further structural confirmation.

The combined use of these techniques provides a robust, self-validating system for the

structural elucidation and purity assessment of the compound, a standard workflow in organic

synthesis.[7][8][9][10]

Chemical Reactivity and Synthetic Utility
The reactivity of 2-Cyclopropylthiazole-5-carbaldehyde is dominated by the aldehyde

functional group, making it a versatile precursor for a wide range of derivatives.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-

cyclopropylthiazole-5-carboxylic acid) using standard oxidizing agents like potassium

permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid is a common intermediate

for forming amides and esters.

Reduction: The aldehyde can be selectively reduced to the primary alcohol ( (2-

cyclopropylthiazol-5-yl)methanol) using mild reducing agents such as sodium borohydride

(NaBH₄).

Reductive Amination: This is a powerful transformation for introducing nitrogen-containing

moieties. The aldehyde can react with a primary or secondary amine in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond,

yielding substituted amines.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion

of the aldehyde into an alkene, providing a method for carbon-carbon bond formation and

chain extension.

Condensation Reactions: The aldehyde can participate in various condensation reactions,

such as the Knoevenagel or aldol condensations, with active methylene compounds to

create more complex molecular scaffolds.

The thiazole ring itself is relatively stable but can undergo electrophilic substitution, although

the electron-withdrawing nature of the aldehyde group deactivates the ring towards this type of
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reaction.

Illustrative Synthetic Workflow
While multiple synthetic routes exist for substituted thiazoles, a common and reliable method

involves the Hantzsch thiazole synthesis or modifications thereof. A plausible workflow for

synthesizing the title compound is outlined below.

Cyclopropanecarbothioamide

Hantzsch Thiazole Synthesis
(Condensation & Cyclization)

3-bromo-2-oxopropanal

2-Cyclopropylthiazole-5-carbaldehydeCrude Product Purification
(Column Chromatography)

Characterization
(NMR, MS, IR)

Purified Product Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of 2-Cyclopropylthiazole-5-
carbaldehyde.

Protocol: Synthesis via Hantzsch Condensation
Causality: This protocol leverages the classic Hantzsch synthesis, where a thioamide reacts

with an α-haloketone (or aldehyde) to form the thiazole ring. This is a robust and high-yielding

method for constructing this heterocyclic core.

Reaction Setup: To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol (EtOH) in a

round-bottom flask, add 3-bromo-2-oxopropanal (1.1 eq).

Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial

condensation between the sulfur of the thioamide and the carbonyl carbon of the bromo-

aldehyde.

Cyclization: Gently heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4-6 hours.

This promotes the intramolecular cyclization via nucleophilic attack of the thioamide nitrogen

onto the carbon bearing the bromine, followed by dehydration to form the aromatic thiazole

ring.
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Work-up: After cooling to room temperature, neutralize the reaction mixture with a mild base

such as aqueous sodium bicarbonate (NaHCO₃) solution.

Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate

(EtOAc). The organic layers are combined.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Protocol: Purification by Column Chromatography
Causality: Chromatographic purification is essential to remove unreacted starting materials and

reaction byproducts, ensuring the high purity required for subsequent applications, especially in

drug discovery where impurities can confound biological data.

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a

mixture of hexane and ethyl acetate). The polarity of the eluent is chosen based on

preliminary TLC analysis to achieve good separation.

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

Elution: Elute the column with the chosen solvent system, collecting fractions.

Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify

those containing the pure product.

Concentration: Combine the pure fractions and remove the solvent under reduced pressure

to afford 2-Cyclopropylthiazole-5-carbaldehyde as a purified solid.

Applications in Drug Discovery
The thiazole moiety is a key structural component in many FDA-approved drugs, valued for its

ability to engage in hydrogen bonding and its metabolic stability. 2-Amino-thiazole derivatives,

for example, are central to the structure of drugs like Dasatinib, an anti-leukemia agent.[11] The
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title compound, 2-Cyclopropylthiazole-5-carbaldehyde, serves as a strategic intermediate for

creating libraries of novel compounds for screening.

Scaffold for Novel Kinase Inhibitors: The aldehyde can be elaborated into various functional

groups (amines, amides, etc.) that can target the hinge region or other binding pockets of

protein kinases.

Bioisosteric Replacement: The cyclopropyl-thiazole unit can be used as a bioisostere for

other aromatic or heterocyclic systems, like a phenyl ring, to improve physicochemical

properties such as solubility or metabolic stability.

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it is an ideal

fragment for use in fragment-based screening campaigns to identify initial hits against

biological targets.

Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. Based on data for structurally related

compounds, 2-Cyclopropylthiazole-5-carbaldehyde should be handled with care.

Hazards: It is potentially harmful if swallowed, in contact with skin, or if inhaled.[6][12][13] It

may cause skin, eye, and respiratory irritation.[14][15][16]

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with

side shields, and a lab coat.[12][14] Handle in a well-ventilated area or a chemical fume

hood.[12][14]

Handling: Avoid breathing dust, fumes, or vapors.[12][15] Wash hands thoroughly after

handling.[12][14] Do not eat, drink, or smoke in the work area.[12][13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] For

long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or

nitrogen) at 2-8°C.[1][13]

Conclusion
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2-Cyclopropylthiazole-5-carbaldehyde is a high-value chemical intermediate with a rich

profile of physical and chemical properties. Its structural features—a stable heterocyclic core, a

versatile aldehyde handle, and a rigid cyclopropyl group—make it an attractive starting point for

the synthesis of complex molecules. For researchers in medicinal chemistry and materials

science, a thorough understanding of its reactivity, spectroscopic signatures, and handling

requirements is paramount for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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